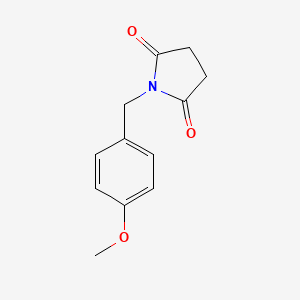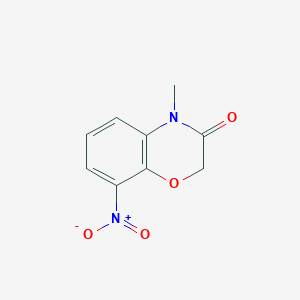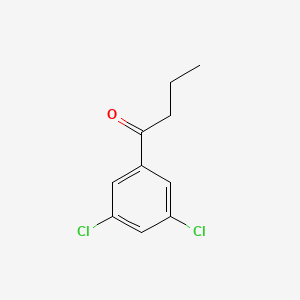
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Pyrrolidine-2,4-dione derivatives, including 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione, are synthesized via heating with various reagents, leading to different products like 4-hydroxy-3,4′-bi-Δ3-pyrrolinyl-2,2′-dione and its anhydro-derivative. This process is important in the preparation of various pyrrolidine derivatives (Mulholland, Foster, & Haydock, 1972).
Applications in Organic Synthesis
- Studies have shown the conversion of pyrrolidine-2,5-dione to maleimide through tosylation, providing insights into organic synthesis and properties of these compounds. This knowledge is pivotal for understanding the synthesis and properties of pyrrolidine-2,5-diones and maleimides (Yan et al., 2018).
Acylation Processes
- Acylation of pyrrolidine-2,4-diones leads to the synthesis of 3-acyltetramic acids, a significant process in chemical synthesis. The efficient protocol involves boron trifluoride–diethyl ether as a Lewis acid, with subsequent methanolysis (Jones et al., 1990).
Functionalized Derivatives
- The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives has been achieved, showcasing their potential in the preparation of various functionalized compounds. This includes the conversion of derivatives with a terminal acetylene moiety to 1,4-triazolyl derivatives (Ali et al., 2015).
Photophysical Properties
- Symmetrically substituted diketopyrrolopyrrole derivatives, including pyrrolidine-2,5-dione variants, have been synthesized and exhibit unique photophysical properties. These derivatives have potential applications in the synthesis of novel organic optoelectronic materials (Zhang et al., 2014).
Biological Applications
- Pyrrolidine-2,4-dione derivatives have been studied for their biological applications, including inhibitory activity against certain plant species. This highlights their potential in agricultural and biological research (Zheng et al., 2011).
N-Acylated, O-Alkylated Pyrrolin-2-ones
- N-Acylated, O-alkylated pyrrolin-2-ones, derived from pyrrolidine-2,4-diones, have been synthesized. These dipeptide analogues, including this compound, demonstrate an extended conformation and are significant in peptide research (Hosseini et al., 2006).
Molecular and Crystal Structure Studies
- Studies on the molecular and crystal structures of compounds like 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione provide insights into their geometric and electronic structures. This is crucial for understanding the chemical properties and potential applications of these compounds (Sirajuddin, Ali, & Tahir, 2012).
Polymerization and Material Science
- The tertiary base initiated polymerization of pyrrolidine derivatives like 5-phenyl-1,3-dioxolan-2,4-dione highlights their significance in the field of polymer science. This polymerization process is essential for developing new polymeric materials (Smith & Tighe, 1981).
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYKEWMYCBTVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide](/img/structure/B7848509.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848511.png)
![5-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7848521.png)
![2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile](/img/structure/B7848523.png)
![2-[[4-Phenyl-5-(2-pyrrolidin-1-ylsulfonylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7848530.png)

![N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]acridin-9-amine hydrochloride](/img/structure/B7848544.png)

![6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848577.png)
![6-Methoxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848584.png)
![6-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848592.png)
